![molecular formula C16H9ClO4 B2659717 2-oxo-2H-chromen-7-yl 4-chlorobenzoate CAS No. 131425-60-0](/img/structure/B2659717.png)
2-oxo-2H-chromen-7-yl 4-chlorobenzoate
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Description
“2-oxo-2H-chromen-7-yl 4-chlorobenzoate” is a chemical compound that has been synthesized and studied for its various properties . It is derived from the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride .
Synthesis Analysis
The synthesis of “2-oxo-2H-chromen-7-yl 4-chlorobenzoate” is achieved through the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 hour .Molecular Structure Analysis
The molecular structure of “2-oxo-2H-chromen-7-yl 4-chlorobenzoate” has been characterized by various spectroscopic techniques including mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .Chemical Reactions Analysis
The primary chemical reaction involved in the formation of “2-oxo-2H-chromen-7-yl 4-chlorobenzoate” is the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride .Scientific Research Applications
- Researchers have investigated the anti-inflammatory potential of this compound. Inhibition of protein denaturation by 2-oxo-2H-chromen-7-yl 4-chlorobenzoate suggests its apparent anti-inflammatory activity .
- Studies have explored the compound’s antibacterial and antifungal effects. Its activity against microbial pathogens makes it relevant for drug development .
- 2-oxo-2H-chromen-7-yl 4-chlorobenzoate exhibits antioxidant properties, which are crucial for combating oxidative stress and related diseases .
- Researchers have investigated its antiviral activity. Understanding its mechanism of action could lead to novel antiviral agents .
- The compound has shown promise in inhibiting carbonic anhydrase, microtubule polymerization, and tumor angiogenesis. These properties contribute to its potential as an anticancer agent .
- 2-oxo-2H-chromen-7-yl 4-chlorobenzoate has been studied for its effects on cholinesterase and monoamine oxidase. These enzymes play crucial roles in neurological health and disease .
Anti-Inflammatory Activity
Antibacterial and Antifungal Properties
Antioxidant Properties
Antiviral Potential
Anticancer Properties
Cholinesterase and Monoamine Oxidase Inhibition
properties
IUPAC Name |
(2-oxochromen-7-yl) 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO4/c17-12-5-1-11(2-6-12)16(19)20-13-7-3-10-4-8-15(18)21-14(10)9-13/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYOATOHSLRGGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2H-chromen-7-yl 4-chlorobenzoate |
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